molecular formula C10H18N2O3 B1583113 Pro-val CAS No. 52899-09-9

Pro-val

Cat. No. B1583113
CAS RN: 52899-09-9
M. Wt: 214.26 g/mol
InChI Key: AWJGUZSYVIVZGP-UHFFFAOYSA-N
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Description

Pro-val is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a potent, non-toxic, and highly selective inhibitor of prolyl hydroxylases, a group of enzymes that are involved in the regulation of gene expression. This compound has been used in a variety of research studies to study the effects of gene expression on cellular processes, and its potential therapeutic applications.

Scientific Research Applications

Interaction with Angiotensin-Converting Enzyme (ACE)

Val-Pro-Pro (VPP) has been studied for its potential role in modulating physiological functions due to its structural similarity to bioactive peptide sequences. Notably, VPP demonstrates a mild inhibitory activity against angiotensin-converting enzyme (ACE). Using computational methods, researchers compared the coordination abilities of pharmaceutical drugs and VPP with the Zn2+-HEXXH binding motif of ACE, highlighting the thermodynamic aspects of this interaction (Kircheva et al., 2021).

Obesity and Inflammation

VPP has been shown to influence obesity-linked insulin resistance and adipose inflammation. In a study involving mice fed a high-fat diet, VPP improved insulin sensitivity and reduced inflammation in adipose tissue. This suggests a protective and therapeutic strategy for obesity-related issues, acting through ACE inhibition (Sawada et al., 2015).

Metabolic Syndrome Protection

Research on milk-derived tripeptides like VPP highlights their potential in protecting against metabolic disease. These peptides exhibit insulin-mimetic adipogenic effects and prevent inflammatory changes in adipocytes, offering possible protection against metabolic diseases (Chakrabarti & Wu, 2015).

Cardiovascular Health

VPP, along with another tripeptide Ile-Pro-Pro (IPP), has been associated with cardiovascular health benefits. A study found that long-term treatment with a fermented milk product containing these peptides reduced arterial stiffness in hypertensive subjects. This indicates a potential for VPP in improving cardiovascular health (Jauhiainen et al., 2010).

Emerging Activities

VPP, along with IPP, has shown emerging bioactivities beyond their known ACE inhibitory effects. These activities include potential benefits against metabolic syndrome and bone health. The low bioavailability of these peptides presents a challenge, and further research is needed to explore new applications based on these emerging bioactivities (Li et al., 2019).

Antihypertensive Effects

VPP has demonstrated acute blood pressure-lowering effects in mildly hypertensive subjects. A single dose of a fermented milk product containing VPP was shown to reduce systolic and diastolic blood pressure, suggesting its potential use in managing hypertension (Turpeinen et al., 2011).

Enhancing Vascular Relaxation

VPP and IPP can improve vascular relaxation, particularly in the context of the renin-angiotensin system. A study demonstrated that these peptides enhance the vasodilatory effect of angiotensin-(1-7) and bradykinin, suggesting their role in modulating vascular tone and potentially benefiting blood pressure regulation (Ehlers et al., 2011).

properties

IUPAC Name

3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJGUZSYVIVZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pro-val

CAS RN

52899-09-9
Record name Pro-val
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC319054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69,400
Citations
VD Bock, R Perciaccante, TP Jansen, H Hiemstra… - Organic …, 2006 - ACS Publications
… To demonstrate the cyclization potential of click chemistry on peptides, we have synthesized cyclo-[Pro-Val-ψ(triazole)-Pro-Tyr] (2), the triazole analogue of cyclo-[(l)Pro-(l)Val-(l)Pro-(l)…
Number of citations: 268 pubs.acs.org
L Lei, H Sun, D Liu, L Liu, S Li - Journal of agricultural and food …, 2008 - ACS Publications
… In previous experiments, we obtained an ACE inhibitory peptide Val-Leu-Pro-Val-Pro (VLPVP) by DNA recombinant technology. The purpose of this study was to examine the …
Number of citations: 52 pubs.acs.org
PD Edwards, EF Meyer Jr, J Vijayalakshmi… - Journal of the …, 1992 - ACS Publications
… Indeed, while a large number of CBZ-Val-Pro-Val-heterocycles were investigated for their ability to inhibit HLE,22 only a few had a K, less than 10“7 or ""6 M. On the basis of the …
Number of citations: 226 pubs.acs.org
GB Liang, CJ Rito, SH Gellman - Journal of the American …, 1992 - ACS Publications
… in Pro-Ala, Pro-Gly, and Pro-Val model peptides in methylene chloride solution.6 Figure 1 … three analyses, the enthalpic differences among the Pro-Ala, Pro-Gly, and Pro-Val systems are …
Number of citations: 83 pubs.acs.org
H Sun, D Liu, S Li, Z Qin - Bioscience, biotechnology, and …, 2009 - jstage.jst.go.jp
An antihypertensive peptide, Lys-Val-Leu-Pro-Val-Pro (KVLPVP), can reduce blood pressure in hypertensive rats after being orally administered. In this study, the transepithelial …
Number of citations: 47 www.jstage.jst.go.jp
R Lehtinen, T Jauhiainen, E Kankuri… - …, 2010 - thieme-connect.com
Milk-based drinks containing casein-derived tripeptides isoleucine-proline-proline (Ile-Pro-Pro) and valine-proline-proline (Val-Pro-Pro) have been shown topossess antihypertensive …
Number of citations: 28 www.thieme-connect.com
H Steiner, G Kispal, A Zollner, A Haid… - Journal of Biological …, 1996 - ASBMB
… The two enzymes differ in their cytochrome specificity, but they are related in sequence, and both contain conserved Cys-Pro-Val (CPV) motifs. By using various in vitro assays we …
Number of citations: 105 www.jbc.org
CA O'Brian, DS Lawrence, ET Kaiser… - … and biophysical research …, 1984 - Elsevier
… We found that the peptide Arg-ArgLys-Ala-Ala-Gly-Pro-Pro-Val, in which the serine residue of the … of histone III-S and Arg-Arg-Lys-AlaSer-Gly-Pro-Pro-Val are regulated by apparently …
Number of citations: 110 www.sciencedirect.com
AS Kucherenko, VV Perepelkin, GM Zhdankina… - Mendeleev …, 2016 - Elsevier
Novel (4R)-HO-(2S)-Pro-(S)-Val derivative tagged to 1-methylimidazolium cation and P F 6 anion efficiently catalyzes asymmetric aldol reactions of cyclic ketones with aromatic …
Number of citations: 24 www.sciencedirect.com
I Shinoda, A Fushimi, H Kato, H Okai… - … and Biological Chemistry, 1985 - jstage.jst.go.jp
… Wesuggested that the dipeptide ProVal introduced into 3had no influence on the bitterness of 3. The C-terminal tetradecapep- … The oily residue (BocPro-Val-OH) was coupled …
Number of citations: 62 www.jstage.jst.go.jp

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